ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:
- Position 1: A 4-fluorophenyl group, which introduces electron-withdrawing effects and metabolic stability.
- Position 4: A propan-2-yloxy (isopropoxy) substituent, contributing steric bulk and moderate electron-donating properties.
- Position 6: A ketone group, enabling hydrogen bonding and conjugation.
- Position 3: An ethyl ester, influencing solubility and hydrolysis kinetics.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-4-22-16(21)15-13(23-10(2)3)9-14(20)19(18-15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPYAPYTVFUNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OC(C)C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridazine intermediate.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and an acid catalyst.
Propan-2-yloxy Group Addition: The final step involves the addition of the propan-2-yloxy group through an etherification reaction, using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group or the pyridazine ring, resulting in the formation of alcohols or reduced pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a dihydropyridazine core, which is known for its pharmacological versatility. The presence of the 4-fluorophenyl group enhances its biological activity by influencing lipophilicity and electronic properties. The ethyl ester and propan-2-yloxy substituents further contribute to its solubility and stability.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that compounds similar to ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have been evaluated for their efficacy against breast cancer (MCF-7) and lung cancer (SK-LU-1) .
- A notable study demonstrated that modifications to the dihydropyridazine structure could enhance selectivity towards cancer cells while reducing toxicity to normal cells .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Synthetic Applications
The synthesis of this compound can be achieved through several methodologies:
- Click Chemistry :
- Mannich Reaction :
Case Studies
Mechanism of Action
The mechanism of action of ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 1 (Aryl Groups)
The 4-fluorophenyl group in the target compound is compared to other aryl substituents in pyridazine derivatives:
Key Insight: Electron-withdrawing groups (e.g., 4-F, 3-Cl) enhance binding to targets like adenosine receptors, while polar groups (e.g., 4-OH) improve crystallinity and melting points .
Substituent Variations at Position 4
The isopropoxy group is contrasted with other substituents at position 4:
Biological Activity
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H20N2O4
- CAS Number : 886951-98-0
- Functional Groups : Includes a carboxylate, an oxo group, and an ether, contributing to its reactivity and biological activity.
The presence of the 4-fluorophenyl group enhances lipophilicity, which may influence its pharmacokinetic properties, making it a suitable candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that its derivatives can inhibit the growth of various pathogens, suggesting potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. Molecular docking studies suggest that it may bind effectively to targets such as dihydroorotate dehydrogenase (DHODH) , which is critical in pyrimidine biosynthesis and has implications in autoimmune diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce bacterial viability at low concentrations. For instance, IC50 values for various bacterial strains have been reported, indicating effective antimicrobial action.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | C9H10ClNO3 | Chloro substituent | Antibacterial |
| Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | C6H6N2O3 | Simpler structure | Moderate anticancer |
| Ethyl 1-(4-fluorophenyl)-4-(3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate | C20H16FN3O6 | Complex structure | Diverse biological activity |
Q & A
Q. Methodology :
- Comparative assays : Test derivatives from against the same target (e.g., adenosine A1 receptor).
- Docking studies : Use AutoDock Vina to simulate ligand-receptor interactions.
How to address contradictions between computational predictions and experimental data?
Advanced Question
Case Study: If DFT calculations suggest a planar pyridazine ring, but XRD shows puckering:
Re-optimize DFT parameters : Include solvent effects (PCM model) and dispersion corrections (D3-BJ).
Validate force fields : Compare with high-level methods (e.g., MP2/cc-pVTZ).
Check crystallographic data : Ensure no twinning or disorder in the crystal lattice .
Q. Resolution Workflow :
- Step 1 : Re-examine NMR coupling constants for conformational flexibility.
- Step 2 : Perform variable-temperature NMR to detect dynamic effects.
- Step 3 : Re-run crystallography with higher-resolution data (λ = 0.7 Å).
What safety protocols are critical during handling?
Basic Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
